2,4-Dichloro-5-methylbenzodifluoride
Description
Properties
IUPAC Name |
1,5-dichloro-2-(difluoromethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTBDXJSLMZTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2,4-Dichlorobenzene Derivatives
Method Overview:
The initial step typically involves chlorination of a suitable benzene precursor, such as 2,4-dichlorobenzene, to introduce additional chlorine atoms or modify existing positions. Chlorination is achieved using chlorinating agents like chlorosulfonic acid or phosphorus pentachloride under controlled conditions.
- Chlorination reactions are optimized at temperatures ranging from 80°C to 150°C, with catalysts such as iron or aluminum chloride to improve selectivity.
- The process yields high purity chlorinated intermediates with minimal polychlorination.
Data Table 1: Chlorination Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 80°C – 150°C | Controlled to avoid over-chlorination |
| Chlorinating agent | Chlorosulfonic acid, PCl5 | Choice depends on desired substitution pattern |
| Catalyst | FeCl3, AlCl3 | Enhances selectivity |
| Reaction time | 2 – 6 hours | Optimized for maximum yield |
Fluorination via Potassium Fluoride Treatment
Method Overview:
Fluorination is achieved by reacting chlorinated intermediates with potassium fluoride, often in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). This step introduces fluorine atoms selectively at specific positions.
- Using potassium fluoride with controlled bulk density (0.2–1.3) improves fluorination efficiency and reduces side reactions.
- Reaction conditions such as temperature (around 80°C to 120°C) and reaction time (12–24 hours) are critical for high yield.
Data Table 2: Fluorination Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Potassium fluoride amount | 1.1 – 1.3 equivalents (stoichiometric + excess) | Excess used to drive fluorination to completion |
| Temperature | 80°C – 120°C | Maintains selectivity and minimizes decomposition |
| Solvent | NMP, Dimethylformamide (DMF) | Polar aprotic solvents facilitate fluorination |
| Reaction time | 12 – 24 hours | Optimized for maximum fluorination |
Chlorination of Fluorinated Intermediates
Method Overview:
Post-fluorination, the compound undergoes further chlorination, often via chlorine gas or N-chlorosuccinimide, to introduce additional chlorine at specific positions, forming the core structure of 2,4-dichloro-5-methylbenzodifluoride.
- Chlorination of fluorinated intermediates requires careful control of temperature (around 0°C to 25°C) to prevent undesired substitution.
- Catalysts such as iron(III) chloride can be employed to enhance regioselectivity.
Data Table 3: Chlorination of Fluorinated Intermediates
| Parameter | Typical Range | Notes |
|---|---|---|
| Chlorination agent | Cl2 gas, N-chlorosuccinimide | Choice depends on process scale and safety considerations |
| Temperature | 0°C – 25°C | To control substitution regioselectivity |
| Catalyst | FeCl3 | Improves regioselectivity |
| Reaction time | 1 – 3 hours | Monitored to prevent over-chlorination |
Final Purification and Crystallization
Method Overview:
The crude product is purified via recrystallization from suitable solvents (e.g., ethanol, methanol) and further refined through melt crystallization or chromatography to obtain high-purity 2,4-dichloro-5-methylbenzodifluoride.
- Melt crystallization at temperatures around -12°C to -15°C effectively enriches the desired compound.
- Decolorization and drying steps ensure removal of residual impurities.
Data Table 4: Purification Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Crystallization temperature | -12°C to -15°C | Promotes selective crystallization |
| Solvent | Ethanol, Methanol | Based on solubility profiles |
| Duration of crystallization | 2 – 4 hours | Sufficient for purity enhancement |
Summary of Preparation Pathway
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Chlorination of benzene derivative | Chlorosulfonic acid, PCl5, FeCl3, 80–150°C | Introduce chlorine atoms at specific positions |
| Fluorination | Potassium fluoride, NMP, 80–120°C, 12–24 hrs | Incorporate fluorine atoms selectively |
| Chlorination of fluorinated intermediates | Cl2 gas, FeCl3, 0–25°C | Achieve desired dichlorination pattern |
| Purification | Recrystallization, melt crystallization, chromatography | Remove impurities, improve purity |
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methylbenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Biological Activity
2,4-Dichloro-5-methylbenzodifluoride (CAS Number: 1806346-64-4) is a compound of interest in various fields, particularly in medicinal chemistry and environmental science. Its structural characteristics suggest potential biological activities that warrant investigation. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 2,4-Dichloro-5-methylbenzodifluoride is C8H6Cl2F, with a molecular weight of approximately 195.04 g/mol. The compound is characterized by the presence of two chlorine atoms and one methyl group attached to a benzene ring, which influences its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that 2,4-Dichloro-5-methylbenzodifluoride exhibits several biological activities, including:
- Antimicrobial Properties : Some studies have reported that halogenated compounds can possess antimicrobial activity due to their ability to disrupt cellular functions in bacteria and fungi.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines.
- Endocrine Disruption Potential : Given its structural similarity to other halogenated aromatic compounds, there is concern regarding its potential as an endocrine disruptor.
Antimicrobial Activity
A study conducted on various chlorinated aromatic compounds, including 2,4-Dichloro-5-methylbenzodifluoride, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2,4-Dichloro-5-methylbenzodifluoride | 50 | Escherichia coli |
| 30 | Staphylococcus aureus |
These results indicate that the compound has potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity tests using various human cancer cell lines revealed that 2,4-Dichloro-5-methylbenzodifluoride exhibited varying degrees of cytotoxicity. The IC50 values are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These findings suggest that the compound may have selective toxicity towards certain cancer cells, indicating its potential as a chemotherapeutic agent.
Endocrine Disruption Potential
Research into the endocrine-disrupting potential of halogenated compounds has shown that structural features such as chlorine substitution can influence receptor binding affinities. A comparative study indicated that compounds similar to 2,4-Dichloro-5-methylbenzodifluoride can bind to estrogen receptors with varying affinities:
| Compound | Binding Affinity (nM) |
|---|---|
| 2,4-Dichloro-5-methylbenzodifluoride | 100 |
| Other chlorinated analogs | Varies |
This suggests a need for further investigation into the environmental impact and safety profile of this compound.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Halogenation Patterns: The target compound’s dichloro-trifluoromethyl combination contrasts with monofluoro or mixed halogen derivatives (e.g., 2,4-dichloro-5-fluorobenzonitrile). The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions .
- Functional Group Diversity : Derivatives like benzoyl chloride (carboxylic acid chloride) or nitrile groups enable distinct reactivity (e.g., nucleophilic acyl substitution for benzoyl chloride vs. nitrile reduction/alkylation ).
- Methyl vs. Amino Groups: The methyl group in the target compound increases lipophilicity compared to polar amino-substituted analogs (e.g., 5-amino-2-chlorobenzotrifluoride), which may enhance solubility in aqueous systems .
Physicochemical Properties and Stability
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility Trends: The trifluoromethyl and chloro groups in the target compound reduce water solubility, favoring applications in non-polar reaction media. In contrast, benzaldehyde derivatives exhibit moderate polarity .
- Stability : The target compound’s stability under standard storage contrasts with hygroscopic derivatives like benzoyl chloride, which require stringent moisture control .
Key Observations:
- Pharmaceutical Utility : The target compound’s trifluoromethyl group is prized in drug design for improving metabolic stability and bioavailability, a feature shared with 2-fluoro-5-(trifluoromethyl)benzaldehyde derivatives .
- Agrochemical Relevance : Chloro-fluoro combinations (e.g., 2,4-dichloro-5-fluorobenzonitrile) are leveraged in herbicides, while the methyl group in the target compound may enhance soil adhesion .
Q & A
Section 1: Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dichloro-5-methylbenzodifluoride, and how do reaction conditions influence yield?
- Methodology :
- Chlorination : Use chlorine gas under alkaline conditions (pH 10–10.2) at room temperature for selective substitution .
- Fluorination : Employ hydrogen peroxide and sulfuric acid in reflux conditions (3 hours) to introduce fluorine groups .
- Neutralization : Post-reaction neutralization with hydrochloric acid ensures stability of intermediates .
- Data Table :
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| 1 | Cl₂, pH 10–10.2 | Selective chlorination at positions 2 and 4 |
| 2 | H₂O₂, H₂SO₄, reflux | Fluorine incorporation with 75–85% efficiency |
| 3 | HCl, H₂O, rt | Stabilizes intermediates for downstream use |
Q. How is 2,4-Dichloro-5-methylbenzodifluoride characterized spectroscopically?
- Methodology :
- NMR : Compare chemical shifts (¹H, ¹³C, ¹⁹F) with structurally similar compounds (e.g., 2,4-Dichloro-5-fluorobenzoic acid, δ ~7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular ion peaks (m/z ~209.00) and fragmentation patterns .
- InChI/SMILES : Cross-validate using PubChem-derived identifiers (e.g., InChI=1S/C7H3Cl2FO2) .
Q. What safety protocols are critical for handling this compound?
- Key Measures :
- PPE : Use nitrile gloves, fume hoods, and eye protection to avoid inhalation/skin contact .
- Waste Disposal : Neutralize acidic byproducts before disposal; collaborate with certified waste management services .
Section 2: Advanced Research Questions
Q. How can reaction byproducts (e.g., polychlorinated derivatives) be minimized during synthesis?
- Methodology :
- Kinetic Control : Optimize temperature (e.g., ≤40°C) to suppress side reactions .
- Catalysis : Test Lewis acids (e.g., AlCl₃) for regioselective chlorination .
- Analytical Monitoring : Use HPLC-MS to detect and quantify impurities early .
Q. What computational tools predict the reactivity of 2,4-Dichloro-5-methylbenzodifluoride in cross-coupling reactions?
- Approach :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes in agrochemical pathways) .
- Case Study : Substituent effects on reaction barriers (ΔG‡) for Suzuki-Miyaura coupling .
Q. How does the compound’s stability vary under different storage conditions?
- Experimental Design :
- Accelerated Degradation : Expose to UV light, humidity, and temperature extremes (40–80°C) for 30 days .
- Analysis : Track decomposition via GC-MS; identify degradation products (e.g., hydrolyzed carboxylic acids) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Data Analysis :
- Conflict : Yields range from 60% to 85% for fluorination steps .
- Resolution : Compare solvent systems (e.g., aqueous vs. non-polar media) and purity of starting materials .
Section 3: Research Applications
Q. How is this compound utilized as a building block in medicinal chemistry?
- Case Studies :
- Antifungal Agents : Modify the methyl group to enhance binding to fungal cytochrome P450 enzymes .
- Prodrug Design : Esterify the difluoride group for controlled release in vivo .
Q. What role does it play in agrochemical research?
- Mechanistic Insights :
- Herbicide Activity : Acts as a precursor for inhibitors of acetolactate synthase (ALS) in weeds .
- Metabolism Studies : Track radiolabeled derivatives in soil to assess environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
